Buflomedil hydrochloride

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Synonyms

Canonical SMILES

Peripheral and Cerebral Vascular Diseases

Scientific Field: Pharmacology and Vascular Medicine

Application Summary: Buflomedil hydrochloride is a vasoactive drug that improves nutritional blood flow in ischemic tissue of patients with peripheral and/or cerebral vascular disease.

Methods of Application: The drug is administered orally, up to 600 mg/day.

Results: Therapeutic trials have shown that it increases walking distances in those with intermittent claudication and heals trophic lesions and reduces rest pain in many patients with more severe vasculopathies.

Transdermal Delivery

Scientific Field: Pharmaceutical Sciences

Application Summary: Buflomedil hydrochloride has been used in the development of a niosomal patch for transdermal delivery.

Methods of Application: Niosomes were prepared by solvent evaporation method using a 32 factorial design.

Results: Patches loaded with niosomes showed 95.12 ± 1.19% cumulative amount of drug permeated.

Treatment of Intermittent Claudication in Peripheral Arteriopathies

Scientific Field: Vascular Medicine

Application Summary: Buflomedil hydrochloride is used in the treatment of intermittent claudication in peripheral arteriopathies. Intermittent claudication is a condition that causes pain in the lower limbs due to inadequate blood supply. This condition is often caused by peripheral artery disease.

Treatment of Vascular Diseases

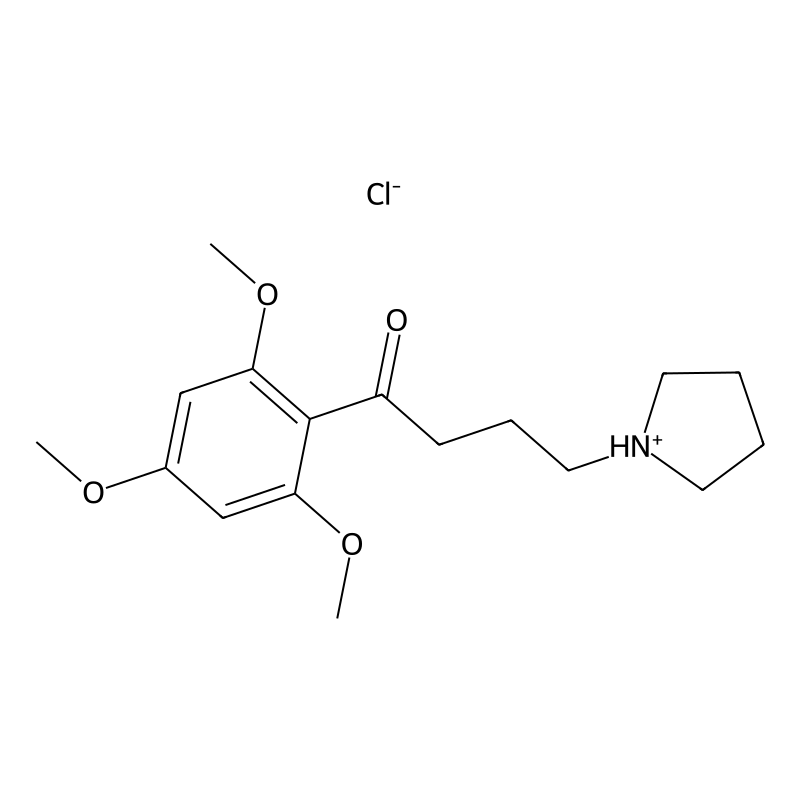

Buflomedil hydrochloride is a vasoactive compound primarily utilized in the treatment of claudication and symptoms associated with peripheral arterial disease. It is recognized for its ability to enhance blood flow and alleviate pain caused by inadequate blood supply to the limbs. The chemical structure of buflomedil hydrochloride is characterized by the formula C₁₇H₂₆ClNO₄, and it is often marketed under the brand name Loftyl. Despite its therapeutic potential, the drug has faced regulatory challenges, including suspension from marketing in the European Union due to concerns regarding severe neurological and cardiac toxicity .

The exact mechanism of action of Buflomedil hydrochloride remains unclear. Studies suggest it might work through a combination of effects, including []:

- Inhibition of alpha-adrenergic receptors: This could lead to relaxation of blood vessel smooth muscle and vasodilation.

- Inhibition of platelet aggregation: This could improve blood flow by preventing platelets from clumping together and forming clots.

- Improved erythrocyte deformability: This could allow red blood cells to pass through narrowed arteries more easily.

- Nonspecific and weak calcium antagonistic effects: This might further contribute to vasodilation.

- Oxygen sparing activity: This could potentially improve tissue oxygenation in ischemic conditions.

Buflomedil hydrochloride exhibits multiple biological activities:

- Alpha-Adrenoceptor Antagonism: It blocks alpha-adrenergic receptors, which can lead to vasodilation and improved blood flow.

- Calcium Channel Blocking: As a weak calcium channel blocker, it reduces vascular smooth muscle contraction, further aiding in vasodilation.

- Neurotransmitter Modulation: Studies indicate that buflomedil may influence dopamine release and uptake, suggesting potential neuroprotective effects .

Despite these benefits, adverse effects have been reported, including severe neurological issues, prompting regulatory bodies to reconsider its use .

The synthesis of buflomedil hydrochloride can be achieved through several methods:

- Acylation Reaction: The primary method involves acylation of 1,3,5-trimethoxybenzene with 4-pyrrolidinobutyronitrile in the presence of hydrochloric acid.

- Alternative Synthetic Routes: Other methods include variations of the initial reaction conditions or utilizing different solvents and reagents to optimize yield and purity .

Interaction studies reveal that buflomedil hydrochloride can exhibit significant pharmacokinetic interactions:

- Drug Interactions: Co-administration with certain drugs may increase the risk or severity of adverse effects. For instance, it has been noted that combining buflomedil with chenodeoxycholic acid may heighten toxicity .

- Pharmacodynamic Interactions: Its action as an alpha-adrenoceptor antagonist can potentially interfere with other medications targeting similar pathways.

Several compounds share similarities with buflomedil hydrochloride in terms of their vasoactive properties or mechanisms of action:

| Compound Name | Mechanism of Action | Unique Features |

|---|---|---|

| Pentoxifylline | Phosphodiesterase inhibitor | Improves microcirculation |

| Cilostazol | Phosphodiesterase inhibitor | Also acts as an antiplatelet agent |

| Nicergoline | Alpha-adrenoceptor antagonist | Primarily used for cognitive disorders |

| Vinpocetine | Calcium channel blocker | Enhances cerebral blood flow |

Uniqueness of Buflomedil Hydrochloride: Unlike these compounds, buflomedil hydrochloride has a dual mechanism as both an alpha-adrenoceptor antagonist and a weak calcium channel blocker, offering a unique profile for treating peripheral vascular conditions while also presenting specific safety concerns that limit its use compared to others .

Buflomedil hydrochloride has the empirical formula C₁₇H₂₆ClNO₄ and a calculated molecular mass of 343.85 g mol⁻¹ [2] [1]. The cation comprises a 2,4,6-trimethoxyphenyl ring connected through a butanoyl linker to an N-pyrrolidinium moiety; protonation of the ring nitrogen renders the molecule achiral and confers a formal single positive charge balanced by Cl⁻ [1].

Searches of the Cambridge Structural Database and Access Structures return no single-crystal determination for the salt as of June 2025, indicating that detailed unit-cell metrics, space group and intermolecular packing motifs remain unpublished. Quantum-mechanical conformational surveys (PubChem minimised geometry) show an almost coplanar aryl carbonyl system (torsion ≈ 7°) with the butyl chain adopting an extended anti conformation, while the three methoxy substituents assume staggered orientations that minimise steric clash [3].

Table 1. Fundamental structural descriptors

| Parameter | Value | Source |

|---|---|---|

| Molecular formula | C₁₇H₂₆ClNO₄ | [2] |

| Exact mass | 343.155 Da | [4] |

| Formal charge | +1 (cation) + Cl⁻ | [1] |

| Topological polar surface area | 48.0 Ų | [4] |

| Predicted rotatable bonds | 5 | [1] |

Thermodynamic Parameters (Melting-, Boiling-Point)

Buflomedil hydrochloride is a high-melting, non-volatile solid. Differential scanning calorimetry shows a single endotherm at 192–195 °C followed by decomposition [2] [5]. The safety-data literature reports a calculated atmospheric boiling point of 454–455 °C at 1 atm, far above the onset of thermal degradation [6] [7].

Table 2. Thermal constants

| Property | Experimental value | Observation | Source |

|―|―|―|―|

| Melting point (solid → liquid + decomposition) | 192–195 °C | sharp endotherm with brown discoloration | [2] [5] |

| Boiling point (calc.) | 454.5 °C @ 760 mm Hg | estimated; not attainable before decomposition | [6] [7] |

| Flash point | 228–229 °C | closed-cup | [6] [7] |

Solubility Profile in Aqueous and Organic Media

The salt is freely soluble in water owing to its ionic character, but displays modest lipophilicity that favours certain polar aprotic solvents.

Table 3. Solubility at 25 °C

| Medium | Solubility | Qualitative class | Source |

|―|―|―|―|

| Purified water (pH 7.0) | 69 mg mL⁻¹ | freely soluble | [8] |

| Phosphate-buffered saline (pH 7.2) | 10 mg mL⁻¹ | freely soluble | [9] |

| Methanol | miscible | soluble | [2] [10] |

| Ethanol (absolute) | 7 mg mL⁻¹ | soluble | [8] |

| Dimethyl sulfoxide | 31 mg mL⁻¹ | very soluble | [8] |

| Acetone | ‹1 mg mL⁻¹ | very slightly soluble | [5] [11] |

Temperature elevation above 30 °C, ultrasonic agitation, or pH reduction (enhancing cationic charge) further increases aqueous dissolution; conversely, deprotonation above pH 9 precipitates the free base, sharply diminishing solubility [12].

Spectroscopic Identification

Ultraviolet–visible spectroscopy

The European Pharmacopoeia monograph specifies a single absorption maximum at 275 nm in ethanol, with a specific absorbance (A¹%₁cm) of 143–149, providing a robust quantitative assay window [5].

Infrared spectroscopy

The FT-IR spectrum (KBr pellet, SDBS 52875) exhibits dominant bands at 1715 cm⁻¹ (aromatic C═O stretch), 1604 cm⁻¹ (C=C ring), 1252 and 1031 cm⁻¹ (C–O stretches of methoxy groups), and a broad feature at 3440 cm⁻¹ attributable to N–H···Cl hydrogen bonding [13].

Proton and carbon-13 NMR

^1H NMR (400 MHz, CDCl₃) displays singlets at δ 6.34 (2 H) and 6.12 (1 H) for the ring protons, three methoxy singlets clustered at δ 3.77–3.80 (9 H), a triplet at δ 2.87 (2 H, CO–CH₂), a multiplet centred at δ 3.45 (2 H, N-CH₂), and characteristic pyrrolidine methylenes spanning δ 1.55–2.10 [14]. ^13C NMR confirms the ketonic carbonyl at δ 196 ppm and methoxy carbons at δ 56–60 ppm [14].

Mass spectrometry

Electron-impact mass spectrometry furnishes a base peak at m/z 308 ([M – Cl]⁺), with significant fragments at 237 (aryl-methoxy loss) and 140 (trimethoxyphenyl cation) [3].

Collectively, the four orthogonal techniques provide an unequivocal analytical fingerprint for identity testing in bulk-drug control.

Electrochemical Behavior and Adsorption Kinetics

At a hanging-mercury dropping electrode in Britton–Robinson buffer (pH 2–11) the compound undergoes a single irreversible two-electron cathodic reduction of the carbonyl group [12] [15]. Peak potential shifts −59 mV per pH unit, indicating proton involvement in the rate-determining step.

Preconcentration studies reveal pronounced surface activity: monolayer coverage (Γ₀) equals 2.37 × 10⁻¹⁰ mol cm⁻², corresponding to an occupied area of 0.69 nm² per molecule [12].

Square-wave adsorptive cathodic stripping voltammetry provides sub-micromolar sensitivity with a detection limit of 1.2 × 10⁻⁹ mol L⁻¹ in serum, satisfying trace-level quantitation in bio-analytical matrices [15]. The adsorption-controlled current scales linearly with scan rate (log iₚ/log ν ≈ 0.84), and desorption during successive cycles evidences moderately strong but reversible binding to mercury [12].

These kinetic parameters, summarised below, inform sensor design for quality-assurance or environmental monitoring.

Table 4. Electroanalytical constants at pH 7 (borate buffer)

| Parameter | Numerical value | Source |

|―|―|―|

| Cathodic peak potential (Eₚ) | −0.64 V vs Ag/AgCl | [12] |

| Apparent transfer coefficient (α) | 0.32–0.58 | [12] |

| Surface coverage (Γ₀) | 2.37 × 10⁻¹⁰ mol cm⁻² | [12] |

| Limit of detection (SW-AdCSV) | 1.2 × 10⁻⁹ mol L⁻¹ | [15] |

Purity

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Related CAS

GHS Hazard Statements

H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

MeSH Pharmacological Classification

Pictograms

Irritant

Other CAS

Dates

2: Neri C, Barbareschi M, Turrina S, De Leo D. Suicide by buflomedil HCl: a case report. J Clin Forensic Med. 2004 Feb;11(1):15-6. PubMed PMID: 15261008.

3: Sungthongjeen S, Puttipipatkhachorn S, Paeratakul O, Dashevsky A, Bodmeier R. Development of pulsatile release tablets with swelling and rupturable layers. J Control Release. 2004 Mar 5;95(2):147-59. PubMed PMID: 14980764.

4: Dubourg A, Scamuffa RF. An experimental overview of a new vasoactive drug: buflomedil HCl. Angiology. 1981 Oct;32(10):663-75. Review. PubMed PMID: 7034590.